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Compound of Interest

Compound Name: Humantenmine

Cat. No.: B199024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Humantenmine is a monoterpenoid indole alkaloid isolated from plants of the genus

Gelsemium, most notably Gelsemium elegans. As one of the principal bioactive constituents of

this plant, Humantenmine has garnered interest for its potential pharmacological activities,

including analgesic and anti-inflammatory properties. However, it is also recognized for its

cytotoxicity. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and known biological activities of Humantenmine, intended to

serve as a resource for researchers in natural product chemistry, pharmacology, and drug

development.

Chemical Structure and Physicochemical Properties
Humantenmine possesses a complex, polycyclic structure characteristic of indole alkaloids. Its

chemical identity has been established through various spectroscopic techniques.

Table 1: Chemical and Physical Properties of Humantenmine
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Property Value Source(s)

IUPAC Name

(1R,2S,4S,7Z,8R,9S)-7-

ethylidene-1'-methoxy-5-

methylspiro[11-oxa-5-

azatricyclo[6.3.1.04,9]dodecan

e-2,3'-indole]-2'-one

[PubChem CID: 44593672]

Molecular Formula C₂₁H₂₆N₂O₃ [PubChem CID: 44593672]

Molecular Weight 354.4 g/mol [PubChem CID: 44593672]

Melting Point 166-168 °C

Solubility

Soluble in chloroform,

dichloromethane, ethyl

acetate, DMSO, and acetone.

Appearance Crystalline solid

Spectroscopic Data
The structural elucidation of Humantenmine has been accomplished through a combination of

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass

Spectrometry (HRMS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. The

detailed spectroscopic data are available in the supporting information of the publication

"Koumine, Humantenine, and Yohimbane Alkaloids from Gelsemium elegans" in the Journal of

Natural Products.

Table 2: Summary of Spectroscopic Data for Humantenmine
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Technique Key Observations

¹H NMR

Characteristic signals for aromatic protons of the

indole ring, olefinic protons, and aliphatic

protons of the polycyclic system.

¹³C NMR

Resonances corresponding to the carbonyl

group, aromatic carbons, olefinic carbons, and

aliphatic carbons.

Mass Spectrometry (HRMS)

Provides the exact mass, confirming the

molecular formula. Fragmentation patterns can

offer structural insights.

Infrared (IR) Spectroscopy

Absorption bands indicative of functional groups

such as C=O (carbonyl), C-N, C-O, and

aromatic C-H bonds.

Ultraviolet (UV) Spectroscopy
Absorption maxima characteristic of the indole

chromophore.

Experimental Protocols
Isolation of Humantenmine from Gelsemium elegans
The isolation of Humantenmine from Gelsemium elegans typically involves chromatographic

separation of the crude alkaloid extract. The following is a generalized protocol based on

reported methods for the separation of alkaloids from this plant.[1]

Experimental Workflow for Humantenmine Isolation

Dried and powdered G. elegans plant material Extraction with an organic solvent 
(e.g., ethanol or methanol)

Concentration of the extract 
under reduced pressure

Acid-base extraction to 
isolate crude alkaloids

Chromatographic separation 
(e.g., pH-zone-refining CCC 

or HSCCC followed by prep-HPLC)

Further purification of 
Humantenmine-containing fractions

Structural elucidation and 
purity assessment (NMR, MS, etc.)

Click to download full resolution via product page

A generalized workflow for the isolation of Humantenmine.
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Extraction: The dried and powdered plant material of Gelsemium elegans is extracted with a

suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction procedure

to selectively isolate the alkaloidal fraction.

Chromatographic Separation: The crude alkaloid mixture is separated using advanced

chromatographic techniques. pH-zone-refining counter-current chromatography (CCC) or a

combination of high-speed counter-current chromatography (HSCCC) followed by

preparative high-performance liquid chromatography (prep-HPLC) have been successfully

employed for the separation of major alkaloids from Gelsemium elegans.[1]

Purification and Identification: Fractions containing Humantenmine are collected and further

purified. The structure and purity of the isolated compound are then confirmed by

spectroscopic methods (NMR, MS, IR).

Total Synthesis
As of the current literature, a detailed total synthesis of Humantenmine has not been widely

reported. The synthesis of related spirocyclic indole alkaloids often involves complex strategies

to construct the characteristic spirocyclic system and control stereochemistry.

Biological Activities and Mechanism of Action
Humantenmine has been reported to exhibit a range of biological activities, including cytotoxic,

analgesic, and anti-inflammatory effects.

Cytotoxicity
Humantenmine has demonstrated cytotoxic activity against various cancer cell lines. The

primary method for evaluating this in vitro is the MTT assay.

MTT Assay Protocol for Cytotoxicity Assessment

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of Humantenmine
(typically in a logarithmic dilution series) and incubate for a specified period (e.g., 24, 48, or

72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(typically around 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC₅₀ (half-maximal inhibitory concentration) value.

Analgesic and Anti-inflammatory Activity
The analgesic and anti-inflammatory properties of Humantenmine are evaluated using various

in vivo animal models.

Table 3: In Vivo Models for Analgesic and Anti-inflammatory Activity
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Activity Experimental Model Principle

Analgesic
Acetic acid-induced writhing

test

Measures the reduction in the

number of abdominal

constrictions (writhings)

induced by an intraperitoneal

injection of acetic acid.

Analgesic Hot plate test

Assesses the central analgesic

effect by measuring the latency

of the animal's response to a

thermal stimulus.

Anti-inflammatory
Carrageenan-induced paw

edema

Evaluates the reduction in paw

swelling (edema) induced by

the injection of carrageenan,

an inflammatory agent.

Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action of Humantenmine is not yet fully elucidated.

However, its metabolism has been linked to cytochrome P450 enzymes, specifically CYP3A4/5,

which are involved in its detoxification.

Currently, there is no direct evidence in the reviewed literature that definitively links

Humantenmine to the modulation of a specific signaling pathway. Many alkaloids with anti-

inflammatory properties are known to interfere with pro-inflammatory signaling cascades such

as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)

pathways. Future research is needed to investigate whether Humantenmine exerts its

biological effects through these or other signaling pathways.

Hypothetical Model of Humantenmine's Anti-inflammatory Action
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A hypothetical model of Humantenmine's potential anti-inflammatory mechanism.

Conclusion
Humantenmine is a structurally complex indole alkaloid with demonstrated cytotoxic,

analgesic, and anti-inflammatory properties. This guide provides a summary of its known

chemical and physical characteristics, along with generalized experimental protocols for its

isolation and biological evaluation. While its potential as a pharmacological agent is intriguing,

further research is required to fully elucidate its mechanism of action, including the specific

signaling pathways it modulates, and to establish a complete total synthesis route. The

information presented herein serves as a foundational resource for scientists and researchers

dedicated to advancing the understanding and potential therapeutic applications of this natural

product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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